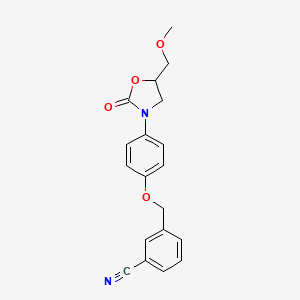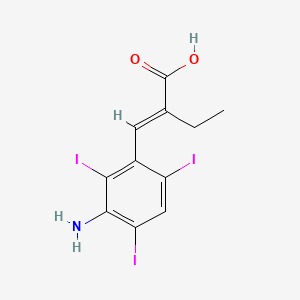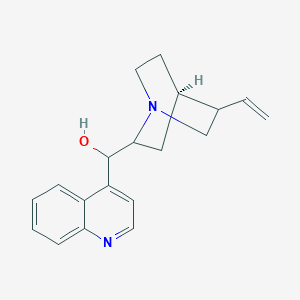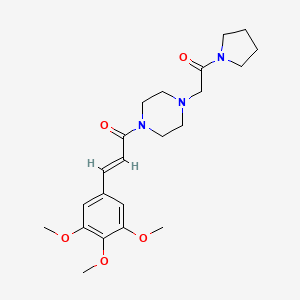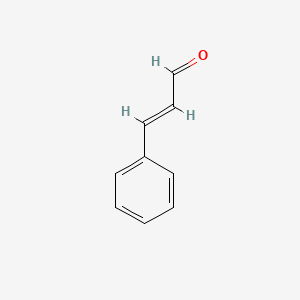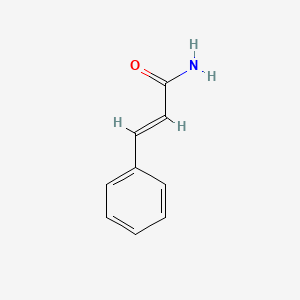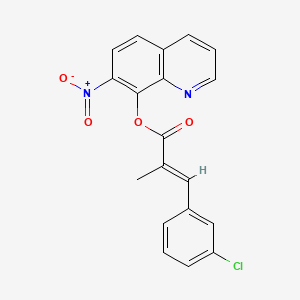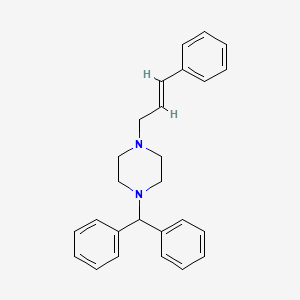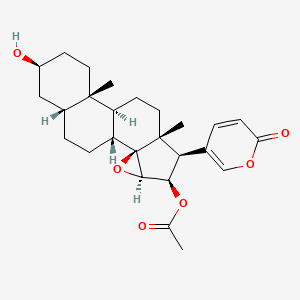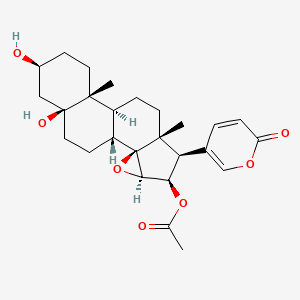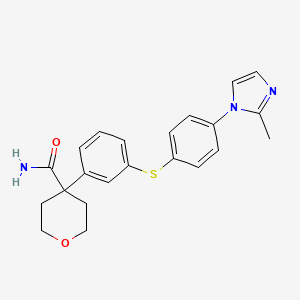
CJ-13610
概要
説明
- It belongs to the class of inhibitors known for their effects on 5-lipoxygenase (5-LO) activity.
科学的研究の応用
Chemistry: CJ-13610 is used in studies related to 5-LO inhibition and leukotriene biosynthesis .
Biology: It may impact cell signaling pathways and gene expression.
Medicine: Research explores its potential therapeutic applications, including anti-inflammatory effects.
Industry: Limited information exists on industrial applications.
作用機序
- CJ-13610 inhibits 5-LO activity (IC50 ≈ 70 nM) .
- It reduces the biosynthesis of leukotriene B4 and regulates IL-6 mRNA expression in macrophages.
- The exact molecular targets and pathways involved require further investigation.
生化学分析
Biochemical Properties
CJ-13610 interacts with the enzyme 5-lipoxygenase, inhibiting its activity . This interaction is believed to occur through a competitive mode of action, as the efficacy of this compound can be impaired by the supplementation of exogenous arachidonic acid . The inhibition of 5-LO by this compound leads to a decrease in the biosynthesis of leukotriene B4, a potent inflammatory mediator .
Cellular Effects
In cellular models, this compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to regulate IL-6 mRNA expression in macrophages . In addition, this compound has been shown to reduce fibrosis and necroinflammation of the liver in carbon tetrachloride-treated mice .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to 5-LO, leading to the inhibition of this enzyme . This results in a decrease in the production of leukotrienes, thereby reducing inflammation. Furthermore, this compound has been shown to interfere with prostaglandin E2 (PGE2) release in cytokine-stimulated cells, suggesting that it may also inhibit prostaglandin export .
Temporal Effects in Laboratory Settings
While specific long-term studies on this compound are limited, it has been demonstrated to have sustained effects in certain models. For example, in a chronic inflammatory model using complete Freund’s adjuvant, this compound demonstrated antihyperalgesic activity .
Dosage Effects in Animal Models
In animal models, this compound has been shown to reverse pain modalities at oral doses of 0.6, 2, and 6 mg/kg/day . These effects were observed in a rat model of osteoarthritis-like pain, where this compound reversed both tactile allodynia and weight-bearing differential .
Metabolic Pathways
The metabolism of this compound has been studied in liver microsomes from human and preclinical species . The metabolite profile of this compound was found to be comparable across the species tested, with multiple oxidative metabolites observed, including sulfoxidation . The metabolism in human liver microsomes was primarily mediated by CYP3A4 and 3A5 .
Transport and Distribution
While specific information on the transport and distribution of this compound within cells and tissues is limited, it has been suggested that this compound may interfere with the export of prostaglandins, leading to the accumulation of intracellular PGE2 .
Subcellular Localization
Given its role as an inhibitor of 5-LO, it is likely that it localizes to the same subcellular compartments as this enzyme, which include the cytosol and the nuclear membrane .
準備方法
Synthetic Routes: Specific synthetic routes for CJ-13610 are not widely documented. it can be synthesized using established organic chemistry techniques.
Industrial Production: Information on large-scale industrial production methods is limited, but research laboratories can produce it for scientific investigations.
化学反応の分析
Reactivity: CJ-13610 undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and starting materials.
類似化合物との比較
Uniqueness: CJ-13610’s potency as a 5-LO inhibitor sets it apart.
Similar Compounds: While detailed comparisons are scarce, other 5-LO inhibitors exist, such as JNJ-47965567 and JW55 .
特性
IUPAC Name |
4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-16-24-11-12-25(16)18-5-7-19(8-6-18)28-20-4-2-3-17(15-20)22(21(23)26)9-13-27-14-10-22/h2-8,11-12,15H,9-10,13-14H2,1H3,(H2,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTONMHDLLMOOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=C(C=C2)SC3=CC=CC(=C3)C4(CCOCC4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047273 | |
| Record name | 4-(3-{[4-(2-methyl-1H-imidazol-1-yl)phenyl]sulfanyl}phenyl)tetrahydro-2H-pyran-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
179420-17-8 | |
| Record name | CJ 13610 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179420178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(3-{[4-(2-methyl-1H-imidazol-1-yl)phenyl]sulfanyl}phenyl)tetrahydro-2H-pyran-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CJ-13610 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5275PJ1C59 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


